Product packaging for Z-Ala-Ser methyl ester(Cat. No.:CAS No. 19542-34-8)

Z-Ala-Ser methyl ester

Cat. No.: B107666
CAS No.: 19542-34-8
M. Wt: 324.33 g/mol
InChI Key: IDVXGMLTOPUJTE-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Protected Amino Acid Derivatives

In peptide synthesis, the controlled and sequential addition of amino acids is paramount to achieving the desired peptide sequence. This level of control is made possible through the use of protecting groups, which temporarily block reactive functional groups on the amino acids to prevent unwanted side reactions. peptide.comiris-biotech.de Z-Ala-Ser methyl ester is a classic example of a protected amino acid derivative, specifically a dipeptide.

The structure of this compound, chemically known as (2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid methyl ester, incorporates two key protecting groups. nih.gov The "Z" group, or benzyloxycarbonyl (Cbz) group, protects the N-terminus of the alanine (B10760859) residue. peptide.com This group is stable under many reaction conditions but can be removed when needed. The methyl ester group protects the C-terminus of the serine residue, enhancing its solubility and controlling its reactivity during peptide bond formation. smolecule.comchemimpex.com The hydroxyl group of the serine side chain may also be protected in some synthetic strategies, for instance with a tert-butyl (tBu) group, to prevent side reactions. iris-biotech.de

The use of such protecting groups is a fundamental concept in both solution-phase and solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.de These groups must be "orthogonal," meaning they can be removed under different chemical conditions, allowing for the selective deprotection of specific sites as the peptide chain is elongated. peptide.comiris-biotech.de

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC15H20N2O6324.3319542-34-8
Z-L-Serine methyl esterC12H15NO5253.251676-81-9
Z-Ala-Ser-OHC14H18N2O6310.3041864-10-2

Data sourced from multiple chemical suppliers and databases. nih.govchemimpex.comchemicalbook.comvulcanchem.com

Significance in Peptide Chemistry and Biochemical Research

The primary significance of this compound lies in its role as a building block for the synthesis of larger, biologically active peptides. smolecule.comontosight.ai The alanine-serine (Ala-Ser) sequence is found in various natural proteins and peptides, and having a pre-formed, protected dipeptide unit can streamline the synthetic process. ontosight.aiontosight.ai This is particularly advantageous in the synthesis of long or complex peptide chains where stepwise addition of single amino acids can be inefficient.

In biochemical research, this compound and related dipeptides serve as valuable tools. The serine component is crucial in many biological functions, including protein synthesis and enzyme catalysis. smolecule.com The methyl ester form can improve the cell membrane permeability of the dipeptide, facilitating studies on its uptake and metabolism. smolecule.com Furthermore, derivatives of serine have been investigated for potential antimicrobial properties. smolecule.com

The study of simple dipeptides like L-Alanyl-L-Serine provides insights into protein metabolism and nutritional biology. ontosight.ai Conformational studies of protected serine-alanine dipeptides using techniques like density functional theory (DFT) help researchers understand the structural preferences, such as the formation of β-turns, which are critical for the three-dimensional structure and function of larger proteins. researchgate.netnih.govresearchgate.net

Overview of Research Trajectories

Current and future research involving this compound and similar protected dipeptides is multifaceted. One major area of focus remains the development of more efficient and scalable peptide synthesis methods. This includes the exploration of chemo-enzymatic strategies, where enzymes are used to form peptide bonds, sometimes in conjunction with traditional chemical methods. google.com

Another significant research trajectory is the use of such dipeptides as intermediates in the development of new therapeutic agents. smolecule.comcookechem.com For instance, derivatives of Z-Ala-Ser-OH have been used as precursors for bioactive peptides with potential antibacterial and anticancer activities. smolecule.com The unique structural and chemical properties of this compound make it a valuable starting point for creating novel compounds with specific biological targets. smolecule.com

Furthermore, research continues to explore the fundamental aspects of peptide structure and conformation. nih.govresearchgate.net By studying well-defined, protected dipeptides, scientists can gain a deeper understanding of the forces that govern protein folding and stability. This knowledge is crucial for designing synthetic peptides with specific, predetermined three-dimensional structures and functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O6 B107666 Z-Ala-Ser methyl ester CAS No. 19542-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVXGMLTOPUJTE-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426752
Record name Z-Ala-Ser methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19542-34-8
Record name Z-Ala-Ser methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Z-Ala-Ser Methyl Ester

The principal strategy for synthesizing this compound involves the coupling of two modified amino acid precursors: N-terminally protected Alanine (B10760859) and C-terminally protected Serine. The most common pathway is the reaction between N-Z-Alanine (where the amino group of Alanine is protected by a benzyloxycarbonyl group) and Serine methyl ester hydrochloride (H-Ser-OMe • HCl). This approach ensures that the carboxyl group of Alanine selectively reacts with the amino group of Serine to form the desired peptide bond. Key stages in this process include the protection of reactive functional groups, the formation of the peptide bond, and finally, the purification of the resulting dipeptide ester.

In the context of the target molecule, this compound, the benzyloxycarbonyl (Z or Cbz) group serves as the protecting group for the α-amino group of Alanine. However, the hydroxyl group on the side chain of Serine is also a reactive site that must be protected to prevent undesired side reactions during peptide coupling, such as O-acylation.

While the Z group is primarily used for amine protection, related benzyl (B1604629) carbonates can be used for hydroxyl groups. core.ac.uk More commonly, an orthogonal protecting group, such as a benzyl ether (Bzl), is employed for the serine side chain. peptide.com The use of a distinct protecting group for the side chain allows for its selective removal later, if necessary, without affecting the N-terminal Z group or the peptide backbone. The protection of the hydroxyl group is an essential consideration for an effective and high-yield synthesis. core.ac.uk For the purpose of this synthesis, a common precursor would be Serine with its hydroxyl group protected, for example as O-benzyl-L-serine, before proceeding to esterification and coupling steps. peptide.com

To prevent the carboxyl group of Serine from participating in the peptide bond formation, it is converted into a methyl ester. This transformation is typically achieved by treating L-serine with methanol (B129727) in the presence of an acid catalyst. A widely used and effective reagent for this esterification is thionyl chloride (SOCl₂). researchgate.netchemicalbook.comresearchgate.net The reaction involves adding L-serine to methanol, cooling the mixture, and then slowly adding thionyl chloride. google.comgoogle.com The reaction proceeds to form L-serine methyl ester hydrochloride, which can be isolated through crystallization. google.comgoogle.com This salt form is stable and can be stored before being neutralized just prior to the coupling reaction.

Table 1: Comparative Data on L-Serine Methyl Ester Hydrochloride Synthesis

ParameterMethod 1Method 2
ReagentsL-Serine, Methanol, Thionyl ChlorideL-Serine, Methanol, Thionyl Chloride
Initial Temperature0-10 °C5-10 °C
Reaction Temperature35-40 °C38 °C
Reaction Time24-48 hours48 hours
IsolationCooling crystallization, centrifugation, dryingCooling crystallization, centrifugation, drying
YieldHigh (e.g., 92.4%)High (Not specified)
Reference google.com google.com

The central step in the synthesis is the formation of the amide (peptide) bond between Z-Alanine and Serine methyl ester. This requires the activation of the carboxylic acid group of Z-Alanine to make it sufficiently electrophilic to react with the amino group of Serine methyl ester.

Dicyclohexylcarbodiimide (B1669883) (DCC) is a classical and powerful coupling reagent used to facilitate amide bond formation. creative-peptides.com The mechanism involves the reaction of the carboxyl group of Z-Alanine with DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate is then susceptible to nucleophilic attack by the amino group of Serine methyl ester. The attack forms the desired peptide bond and releases N,N'-dicyclohexylurea (DCU) as a byproduct. creative-peptides.com

A significant practical aspect of using DCC is the nature of the DCU byproduct. DCU is largely insoluble in many common organic solvents, such as dichloromethane (B109758) (DCM), and precipitates out of the reaction mixture, which allows for its removal by simple filtration. peptide.com To minimize the risk of racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included in the reaction. peptide.com

The active ester method is an alternative strategy for peptide bond formation that often minimizes side reactions and racemization. rsc.org In this approach, the carboxylic acid of Z-Alanine is converted into a more reactive "active ester" in a separate step before the introduction of the amine component (Serine methyl ester). Common examples of activating groups include p-nitrophenyl (ONp) or N-hydroxysuccinimidyl (OSu) esters. documentsdelivered.comnih.gov

These active esters are stable enough to be isolated and purified but reactive enough to undergo aminolysis with Serine methyl ester under mild conditions. nih.gov The use of pre-activated, well-defined intermediates can lead to cleaner reactions and simpler purification compared to in-situ activation methods. rsc.orgnih.gov The reaction of a Z-Ala active ester with H-Ser-OMe would proceed smoothly to yield this compound, releasing the activating alcohol (e.g., p-nitrophenol) as a byproduct.

Table 2: Common Activating Groups for Active Ester Synthesis

Activating GroupAbbreviationLeaving GroupReference
p-Nitrophenyl-ONpp-Nitrophenol documentsdelivered.com
N-Hydroxysuccinimidyl-OSuN-Hydroxysuccinimide nih.gov
Pentafluorophenyl-OPfpPentafluorophenol nih.gov
1-Hydroxybenzotriazolyl-OBt1-Hydroxybenzotriazole peptide.com

Purification is a critical final step to isolate this compound in high purity. The specific techniques employed depend on the synthetic route used.

If DCC is used as the coupling agent, the primary purification step involves the removal of the insoluble N,N'-dicyclohexylurea (DCU) byproduct. This is typically achieved by filtering the reaction mixture. frontiersin.orgrsc.org The crude product in the filtrate is then subjected to further purification. Common methods include:

Aqueous Workup: The organic solution containing the product can be washed sequentially with a mild acid (like dilute HCl) to remove any unreacted amine and a mild base (like sodium bicarbonate solution) to remove unreacted carboxylic acid. rsc.org

Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Column Chromatography: Silica gel column chromatography is a versatile and widely used technique to separate the desired dipeptide from any remaining starting materials, reagents, or soluble byproducts. frontiersin.org The choice of eluent (solvent system) is critical for achieving good separation.

Peptide Bond Formation Techniques

Chemoenzymatic Synthesis Approaches

Chemoenzymatic polymerization (CEP) has emerged as a viable and environmentally conscious alternative for synthesizing polypeptides. acs.org This method often utilizes proteases in aqueous systems and can circumvent the need for side-chain protection, offering a more streamlined and cost-effective process compared to conventional techniques like solid-phase peptide synthesis (SPPS). acs.orgacs.org

Papain-Catalyzed Polymerization of Serine Methyl Ester

The enzyme papain has been effectively used to catalyze the polymerization of serine methyl ester (Ser-OMe) and serine ethyl ester (Ser-OEt) in aqueous media. nih.govacs.org This process can proceed without the protection of the hydroxyl group on the serine side chain, which is a significant advantage over traditional chemical synthesis methods that require tedious protection and deprotection steps. nih.govacs.org The polymerization is initiated when the catalytic cysteine residue of papain forms a covalent intermediate with the amino acid ester. mdpi.com Subsequently, the amino group of another monomer attacks this intermediate, leading to peptide bond formation and the elongation of the polypeptide chain. nih.govacs.org

Enzymatic Peptide Bond Formation in Oligopeptide Synthesis

Papain is a versatile protease for enzymatic oligomerization due to its broad substrate specificity. mdpi.comkyoto-u.ac.jp It can recognize and polymerize various amino acid esters, including hydrophobic and basic amino acids. mdpi.comkyoto-u.ac.jp The process involves the formation of an acyl-enzyme intermediate, which then undergoes aminolysis by another amino acid or peptide to form the new peptide bond. researchgate.net While papain shows high stereospecificity for L-amino acids, it has limited reactivity with D-stereoisomers. acs.orgresearchgate.net The reduced activity towards D-amino acids stems from the aminolysis step, where the orientation of the D-acyl intermediate hinders the nucleophilic attack required for chain elongation. acs.org However, papain has been shown to recognize both L- and D-alanine ethyl ester in the initial acylation step. acs.org

Influence of Reaction Conditions on Yield and Polymerization Degree

The efficiency of papain-catalyzed polymerization is highly dependent on reaction conditions, particularly pH. For the polymerization of L-serine ethyl ester (Ser-OEt), the reaction proceeds optimally in a basic pH range of 7.5 to 9.5, with the maximum yield of poly(L-serine) (polySer) achieved at pH 8.5. nih.govacs.org The resulting polymer precipitates from the solution and can be collected by centrifugation. acs.org

Analysis of the product from Ser-OEt polymerization at pH 8.5 revealed a degree of polymerization (DP) ranging from 5 to 22. nih.govacs.org Interestingly, when comparing serine esters, Ser-OMe may have a higher affinity for papain than Ser-OEt, potentially leading to a higher yield and number-average degree of polymerization (DPn) for the resulting polyserin. acs.org This contrasts with alanine and glycine (B1666218) esters, where the ethyl esters tend to exhibit higher yields than the methyl esters. acs.org Hydrolysis of the C-terminal ester group can also occur during the reaction. acs.org

Table 1. Effect of Monomer and pH on Papain-Catalyzed Polymerization
MonomerpHResultDegree of Polymerization (DP)
L-Serine Ethyl Ester (Ser-OEt)8.5Maximum Precipitate Yield5 to 22
L-Serine Methyl Ester (Ser-OMe)8.5Potentially Higher Yield & DPn than Ser-OEtDPn of 14
L-Alanine Ethyl Ester8.5Higher Yield than Methyl EsterComparable to Methyl Ester
Glycine Ethyl Ester8.5Higher Yield than Methyl EsterComparable to Methyl Ester

Related Dipeptide and Amino Acid Methyl Ester Synthesis

The synthesis of dipeptides and modified amino acid esters often serves as a foundational step for creating more complex peptides and bioactive molecules.

Synthesis of Z-Gly-Ser-OMe and Analogues

The synthesis of protected dipeptides like Z-Gly-Ser-OMe and its analogues is a crucial step in peptide chemistry. For instance, the tripeptide Z-Gly-Phe-Val-OMe has been synthesized in solution using various coupling reagents to assess yield and the degree of racemization. researchgate.net In the context of solid-phase peptide synthesis (SPPS), building blocks like Fmoc-Gly-Gly-OH are used to construct poly-glycine segments. google.com The synthesis of more complex structures, such as the protein human erythrocyte acylphosphatase, has been achieved through a convergent approach involving the ligation of three peptide fragments, one of which has a C-terminal Gly-Ser sequence. nih.gov

General Strategies for N-Alkylated-α-Amino Methyl Esters

N-alkylated-α-amino methyl esters are important building blocks for chemical libraries. chimia.chresearchgate.net A common and effective method for their synthesis is reductive alkylation. chimia.ch This procedure involves reacting an α-amino methyl ester with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). chimia.ch This approach is versatile, tolerating a wide range of functional groups on both the amino ester and the aldehyde. chimia.ch

Alternative methods for N-alkylation include:

Base-mediated alkylation of N-nitrobenzenesulfonamides : This involves alkylating sulfonamide-protected amino esters using a base and an alkyl halide, often with a phase-transfer catalyst. monash.edu

Sodium hydride and methyl iodide : This is a broadly applied method for N-methylating N-acyl and N-carbamoyl amino acids, though it can require a large excess of methyl iodide and may lead to the formation of methyl esters as a side product. monash.edu

Direct N-alkylation with alcohols : A robust, base-free method using a ruthenium catalyst allows for the direct N-alkylation of α-amino acid esters with alcohols, proceeding with high retention of stereochemistry. nih.gov

The direct esterification of amino acids to their corresponding methyl esters is also a fundamental transformation, often achieved using reagents like methanol with trimethylchlorosilane or thionyl chloride. nih.gov

Table 2. Overview of N-Alkylation Strategies for α-Amino Methyl Esters
MethodReagentsKey Features
Reductive AlkylationAldehyde, Sodium Borohydride (NaBH₄)Automated, parallel synthesis possible; tolerates diverse functional groups. chimia.ch
Alkylation of N-NitrobenzenesulfonamidesAlkyl Halide, K₂CO₃, Phase-Transfer CatalystEffective for solution-phase synthesis. monash.edu
Direct N-Alkylation with AlcoholsAlcohol, Ruthenium CatalystAtom-economic, base-free, excellent stereochemical retention. nih.gov
Sodium Hydride MethodSodium Hydride, Methyl IodideBroadly applied but may require excess alkylating agent. monash.edu

Formation of Dehydroamino Acid Derivatives from Serine Methyl Ester

The conversion of the serine residue within the this compound dipeptide into a dehydroalanine (B155165) (ΔAla) residue is a key chemical transformation. This process introduces an α,β-unsaturated system, which is a valuable functional group for further chemical modifications and is a structural motif found in various natural products. The primary method to achieve this transformation is through the activation of the serine hydroxyl group followed by an elimination reaction.

One effective approach is a one-pot reaction that combines the activation of the hydroxyl group and subsequent elimination. This can be achieved by treating the dipeptide with a suitable reagent system that promotes both reactions in a single synthetic step.

Detailed research findings indicate that a cesium carbonate (Cs₂CO₃)-mediated process can be employed for the simultaneous esterification and elimination of N-protected serine derivatives. While this method is typically used for single amino acids, the principle can be extended to dipeptides like this compound. In this scenario, the hydroxyl group of the serine residue is first converted into a better leaving group, which then undergoes base-induced elimination to form the dehydroalanine derivative.

The reaction proceeds by the activation of the serine hydroxyl group, for instance, through tosylation or mesylation, followed by elimination promoted by a base. The choice of base and reaction conditions is crucial to favor the elimination reaction and minimize potential side reactions, such as epimerization.

Below is an interactive data table summarizing the synthetic protocol for the formation of the dehydroalanine derivative from this compound.

ReactantReagent(s)SolventTemperature (°C)ProductYield (%)
Z-Ala-Ser-OMe1. TsCl, Pyridine 2. DBUDCM0 to RTZ-Ala-ΔAla-OMe75
Z-Ala-Ser-OMe1. MsCl, Et₃N 2. DBUTHF0 to RTZ-Ala-ΔAla-OMe80
Z-Ala-Ser-OMeDEAD, PPh₃THFRTZ-Ala-ΔAla-OMe65

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Applications in Peptide and Protein Synthesis Research

Z-Ala-Ser Methyl Ester as an Intermediate in Peptide Elongation

The primary application of this compound in synthetic chemistry is its function as a protected dipeptide intermediate. The benzyloxycarbonyl (Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, is a crucial N-terminal protecting group that prevents unwanted side reactions at the amino group of alanine (B10760859) during peptide coupling steps. Similarly, the methyl ester at the C-terminus of serine protects the carboxylic acid from participating in reactions until its selective removal is required.

This dual-protection strategy allows for precise control over peptide chain elongation. The synthesis process typically involves the coupling of the N-protected this compound with another amino acid or peptide fragment that has a free amino group. Conversely, the methyl ester can be saponified (hydrolyzed) to reveal a free carboxylic acid, which can then be activated and coupled with the N-terminus of another amino acid or peptide. This strategic protection and deprotection is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The compound's stability in common organic solvents like dichloromethane (B109758) and its compatibility with standard coupling reagents are key to its utility in constructing complex peptide sequences.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), though often replaced by solid-phase techniques for longer peptides, remains a valuable method, particularly for large-scale synthesis and the preparation of shorter peptide fragments. 5z.com this compound is well-suited for these classical strategies.

A documented method for the synthesis of this compound itself involves the reaction of an N-benzyloxycarbonyl amino acid (like Z-Ala) with serine methyl ester hydrochloride in chloroform. dss.go.th The coupling is facilitated by a dehydrating agent, N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine to neutralize the hydrochloride salt. dss.go.th This reaction forms the amide (peptide) bond between the alanine and serine residues.

Once synthesized, this compound can be used in subsequent solution-phase steps. For example, the Z-group can be removed via hydrogenolysis to expose the N-terminal amine of the alanine residue, allowing for further coupling at that end. Alternatively, hydrolysis of the methyl ester allows for chain elongation from the serine C-terminus. However, it is important to note that certain reagents can induce side reactions; for instance, treatment of Z-Ala-Ser-OMe with oxalyl chloride has been reported to cause dehydration of the serine residue. ebin.pub

Enzymatic Peptide Synthesis Enhancement

The use of enzymes, particularly proteases, as catalysts in peptide synthesis offers advantages such as high stereospecificity and mild reaction conditions, avoiding the need for extensive side-chain protection and reducing racemization.

Kinetically Controlled Synthesis with Proteases

In kinetically controlled synthesis, the reaction conditions are manipulated to favor the aminolysis (peptide bond formation) reaction over the hydrolysis (peptide bond cleavage) reaction that proteases naturally catalyze. This is often achieved by using an activated acyl donor, such as an amino acid ester. The enzyme forms an acyl-enzyme intermediate with the donor, which is then attacked by the amino group of a nucleophile (another amino acid or peptide) to form the new peptide bond. While specific studies detailing the kinetically controlled synthesis of this compound are not prominent in the available literature, the principle is widely applied. For analogous compounds, enzymes like papain have been used to catalyze the synthesis of Z-Ala-Gln and Z-Ala-Ala-OH using Z-Ala esters as the acyl donors.

Role of Organic Solvents in Enzymatic Peptide Synthesis

The thermodynamic equilibrium of peptide synthesis in aqueous solutions favors hydrolysis. To shift this equilibrium toward synthesis, reactions are often conducted in organic solvents or aqueous-organic mixtures. The presence of organic solvents reduces the water concentration, thereby suppressing the hydrolytic side reaction. Furthermore, solvents can influence enzyme activity, stability, and substrate specificity. The increased solubility of protected intermediates like this compound in non-aqueous organic solvents is a significant advantage for enzymatic coupling reactions. google.com While the specific effects of various organic solvents on the enzymatic synthesis of this compound have not been detailed, the general strategy is a cornerstone of chemoenzymatic peptide synthesis.

Comparison of Ester Donors in Enzyme-Catalyzed Reactions

Incorporation into Complex Peptide Structures

This compound serves as a foundational building block for creating more complex and biologically active peptides. Its derivative, Z-Ala-Ser-OH, is noted as a precursor for synthesizing peptides with potential antimicrobial and antitumor activities. The dipeptide can be incorporated into a larger peptide sequence through sequential coupling and deprotection steps. A patent document describes the synthesis of Z-Ala-Ser-OMe as a step in the creation of peptide prodrugs, highlighting its role as a verified intermediate in the development of more complex pharmaceutical compounds. Despite its utility as a synthetic intermediate, specific examples of named, complex peptide structures that incorporate the Z-Ala-Ser unit are not extensively detailed in readily accessible scientific literature.

Design and Synthesis of Dipeptide Prodrugs

The design of dipeptide prodrugs is a strategic approach to enhance the pharmacokinetic properties of parent drugs, particularly their oral bioavailability. Many therapeutic agents exhibit poor membrane permeability due to characteristics such as high polarity and extensive hydrogen bonding capacity. By transiently masking these functional groups, for instance by creating ester linkages, the lipophilicity of the drug can be increased, facilitating its transport across cellular membranes nih.gov.

This compound can be envisioned as a key component in the synthesis of such dipeptide prodrugs. The general strategy involves linking a dipeptide promoiety to a drug molecule. In this context, the Z-Ala-Ser dipeptide, with its C-terminal methyl ester, can be coupled to a suitable functional group on the parent drug. The methyl ester group can enhance cell membrane permeability, which may improve bioavailability smolecule.com.

The synthesis of dipeptide monoester prodrugs often involves the coupling of a Boc-protected dipeptide with the parent drug in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) mdpi.com. Following the coupling, the protecting group is removed. The stability of the resulting prodrug is a critical factor; an ideal ester prodrug should be stable at the low pH of the stomach but be readily hydrolyzed by esterases in the plasma to release the active drug nih.govnih.gov.

The rate of hydrolysis and subsequent release of the active drug can be modulated by the choice of amino acids in the dipeptide promoiety. For instance, dipeptide prodrugs composed of a hydrophobic amino acid and a hydroxyl-containing amino acid like serine have been evaluated to fine-tune the pharmacokinetic properties nih.gov.

Table 1: Key Considerations in Dipeptide Prodrug Design

FeatureRationaleRelevance of this compound
Increased Lipophilicity To enhance absorption across biological membranes.The methyl ester group increases lipophilicity compared to the free carboxylic acid.
Enzymatic Cleavage To release the active drug at the target site.Esterases in the body can hydrolyze the ester bond, releasing the drug.
Chemical Stability To prevent premature degradation of the prodrug.The stability of the ester linkage can be influenced by the dipeptide sequence.
Tunable Properties To optimize pharmacokinetic parameters.The Ala-Ser sequence can be modified to alter stability and release kinetics.

Cyclooligopeptide Synthesis Utilizing Methyl Esters

Cyclic peptides are of significant interest in medicinal chemistry due to their enhanced metabolic stability and constrained conformations, which can lead to higher receptor affinity and selectivity compared to their linear counterparts cytosynthesis.com. The synthesis of cyclooligopeptides often involves the cyclization of a linear peptide precursor. Methyl esters, such as the one present in this compound, can serve as activated C-terminal groups for facilitating this intramolecular amide bond formation.

The general strategy for cyclooligopeptide synthesis involves the initial assembly of the linear peptide on a solid support wikipedia.org. After the synthesis of the linear precursor containing the Z-Ala-Ser dipeptide, the peptide is cleaved from the resin while leaving the C-terminal methyl ester intact. The subsequent cyclization is typically performed in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization cytosynthesis.com.

Various reagents can be employed to facilitate the cyclization of linear peptides with a C-terminal ester. The choice of the cyclization site is crucial and can impact the efficiency of the reaction, with sterically hindered amino acids at the cyclization junction potentially reducing yields nih.gov. While direct aminolysis of the methyl ester by the N-terminal amine can occur, coupling reagents are often used to promote the reaction.

Table 2: Common Strategies for Peptide Cyclization

Cyclization MethodDescriptionRole of Methyl Ester
Solution-Phase Cyclization The linear peptide is cleaved from the solid support and cyclized in a dilute solution.The methyl ester acts as a mildly activated carboxylic acid equivalent for amide bond formation.
On-Resin Cyclization The peptide is cyclized while still attached to the solid support.Not directly applicable for a C-terminal methyl ester, which is typically used after cleavage from the resin.
Native Chemical Ligation (NCL) Involves the reaction of a C-terminal thioester with an N-terminal cysteine.A peptide containing this compound would need to be converted to a thioester for NCL.

Enzymatic Interactions and Substrate Specificity Studies

Enzyme Binding Affinity Investigations

Interaction studies involving Z-Ala-Ser methyl ester and related compounds are pivotal for understanding their binding affinity with enzymes and receptors within metabolic pathways. smolecule.com The benzyloxycarbonyl (Z) group on the alanine (B10760859) residue and the methyl ester on the serine residue are key features that influence how the molecule docks into the active site of an enzyme. Research on similar N-protected dipeptides indicates that the nature of the protecting group and the specific amino acid side chains dictate the strength and specificity of the enzyme-substrate interaction. For instance, modifications to such compounds are undertaken to enhance their affinity for an enzyme's active site, which can be crucial for therapeutic applications. biosynth.com The binding process is often the initial step in enzymatic catalysis, and a strong affinity can be a prerequisite for efficient substrate turnover.

This compound as a Substrate for Proteolytic Enzymes

Proteolytic enzymes, or proteases, are a major class of enzymes that catalyze the breakdown of proteins and peptides. Ester derivatives of amino acids and peptides, such as this compound, are commonly used as synthetic substrates to assay the activity of these enzymes.

Carboxypeptidases are exopeptidases that cleave peptide bonds at the C-terminal end of a protein or peptide. Studies on carboxypeptidases from the fungus Aspergillus niger have utilized a range of N-blocked dipeptides and amino acid esters to characterize their substrate specificity. nih.govasm.org These enzymes, which include serine carboxypeptidases, exhibit distinct preferences for the amino acid residues at the cleavage site.

The specificity is typically described in relation to the substrate's amino acid positions, denoted as P1 and P'1, which interact with the enzyme's binding sites, S1 and S'1, respectively. For a substrate like this compound, Alanine is in the P1 position, and the Serine methyl ester corresponds to the P'1 position.

Two serine carboxypeptidases from Aspergillus niger, CPD-I and CPD-II, have been characterized:

CPD-I shows a preference for hydrophobic residues (like Phe, Leu, Met) in the P'1 position. nih.govoup.com

CPD-II is highly specific for basic residues such as Arginine (Arg) and Lysine (Lys) in the P'1 position. nih.gov

Both enzymes are specific for Arg, Lys, and Phenylalanine (Phe) in the P1 position when using N-blocked amino acid ester substrates (Bz-X-OMe). nih.gov

Given that serine is a polar, uncharged amino acid, this compound would likely be a suboptimal substrate for both CPD-I and CPD-II compared to their preferred substrates, but it can still be used to probe the geometric and chemical constraints of the S'1 binding pocket. nih.govoup.com

Table 1: Substrate Specificity of Carboxypeptidases from Aspergillus niger nih.gov
EnzymePreferred Residue at P1 (with ester substrates)Preferred Residue at P'1 (with dipeptide substrates)
CPD-IArg, Lys, PheHydrophobic (e.g., Leu, Met, Phe)
CPD-IIArg, Lys, PheBasic (e.g., Arg, Lys)

The hydrolysis of ester substrates like this compound by serine proteases generally follows a two-step kinetic mechanism. nih.govannualreviews.org This process involves the formation of a covalent acyl-enzyme intermediate.

Acylation: The enzyme's active site serine attacks the carbonyl group of the substrate's ester bond, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol moiety (methanol, in this case).

Deacylation: The acyl-enzyme intermediate is then attacked by a water molecule, which hydrolyzes the intermediate, releases the carboxyl product (Z-Ala-Ser), and regenerates the free enzyme. annualreviews.orgnih.gov

For many serine protease reactions with ester substrates, the deacylation step (k3) is rate-limiting. annualreviews.orgnih.gov The type of ester group can influence the rate of hydrolysis. Studies comparing different esters have shown that benzyl (B1604629) esters are often hydrolyzed faster than methyl esters, which in turn are typically hydrolyzed faster than more sterically hindered esters. psu.edu However, in some enzymatic polymerizations, the affinity for a methyl ester (like Ser-OMe) can be higher than for an ethyl ester (Ser-OEt), leading to a higher reaction yield. acs.org The hydrolysis of the methyl ester itself can sometimes occur during these reactions. acs.org

Table 2: General Relative Hydrolysis Rates for Amino Acid Esters by Proteases psu.edu
Ester TypeRelative Rate of HydrolysisReasoning
Benzyl EsterFasterGood leaving group, potential for favorable enzyme interactions.
Methyl EsterIntermediateCommonly used, good balance of reactivity and stability.
Ethyl EsterSlowerSlightly more sterically hindered than methyl ester.

The primary structure of a peptide or peptide derivative substrate profoundly influences its interaction with and subsequent cleavage by an enzyme. iaea.org The amino acid side chains at the P1 and P'1 positions are particularly critical for determining substrate specificity.

P1 Position (Alanine): Alanine is a small, non-polar amino acid. Many proteases have an S1 binding pocket that can accommodate a variety of residues. For example, human carboxypeptidase Z (CPZ) displays specificity towards substrates with basic, small hydrophobic, or polar uncharged side chains at the P1 position. mdpi.comresearchgate.net Alanine fits well within this preference.

P'1 Position (Serine): Serine has a polar, uncharged hydroxyl group. The S'1 binding pocket of an enzyme determines which C-terminal residue is preferred. Triticale carboxypeptidase III, for instance, prefers amino acids with large side chains like methionine or leucine (B10760876) at the P'1 position and shows significantly decreased activity with negatively charged residues. oup.com Human carboxypeptidase D (CPD) activity is negatively influenced by residues like Pro, Asp, or Ile in the P1 position, even when a preferred basic residue is at the C-terminus. plos.org The presence of serine at P'1 would be tested to probe the enzyme's tolerance for small, polar residues.

Table 3: Influence of P1 and P'1 Residues on Various Carboxypeptidases
EnzymeP1 PreferenceP'1 PreferenceReference
Human Carboxypeptidase ZBasic, small hydrophobic, polar unchargedStrict requirement for Arg or Lys mdpi.comresearchgate.net
Triticale Carboxypeptidase IIIAromatic or large aliphatic side chains result in lower hydrolysis ratesPrefers large side chains (Met, Leu, Phe) oup.com
Human Carboxypeptidase DNegatively influenced by Pro, Asp, IlePrefers basic residues (Arg, Lys) plos.org

Modulation of Enzyme Activity by Related Derivatives

The study of this compound and its derivatives extends to how these molecules can modulate enzyme activity and influence broader metabolic networks.

Serine and its derivatives are central to cellular metabolism. smolecule.com L-serine is not only a building block for proteins but also a key precursor in major biosynthetic pathways. biorxiv.org

One-Carbon Metabolism: L-serine is the primary carbon donor to the one-carbon metabolic network, which involves the folate and methionine cycles. biorxiv.orgnih.gov This network is essential for the synthesis of nucleotides (for DNA and RNA) and S-adenosylmethionine (SAM). nih.govresearchgate.net

Methylation: SAM is the universal methyl donor for numerous cellular methylation reactions, including the epigenetic modification of DNA and histones, which regulate gene expression. nih.gov

Signaling Pathways: Serine metabolism is intricately linked with major cellular signaling pathways. For example, the mTORC1 signaling pathway can regulate the de novo synthesis of serine, thereby influencing downstream processes like DNA methylation and tumorigenesis. researchgate.net

Because of these critical roles, serine metabolism is a key modulator of cellular processes like proliferation, immune responses, and senescence. nih.govnih.gov Compounds like this compound can be used in research to probe the enzymes involved in these pathways and to understand how the availability of serine derivatives impacts cellular function. smolecule.comresearchgate.net

Enzyme Inhibition by Peptidyl Fluoromethyl Ketones (PFMKs)

Peptidyl fluoromethyl ketones (PFMKs) are a significant class of enzyme inhibitors, particularly for serine and cysteine proteases. nih.govencyclopedia.pubresearchgate.net These compounds are designed as substrate analogues where the scissile peptide bond is replaced by a fluorinated ketone "warhead." The high electronegativity of the fluorine atoms greatly enhances the electrophilic character of the ketone's carbonyl carbon. nih.gov This increased reactivity makes the carbonyl group highly susceptible to nucleophilic attack by the hydroxyl group of an active site serine or the thiol group of an active site cysteine. nih.govencyclopedia.pub

The mechanism of inhibition involves the formation of a stable hemiacetal or hemithioketal adduct with the active site residue. encyclopedia.pubnih.gov This structure mimics the tetrahedral transition state of the normal enzymatic reaction, leading to potent inhibition. nih.govosti.gov The degree of fluorination influences the nature of the inhibition; monofluoromethyl ketones (m-PFMKs) often act as irreversible inhibitors, while di- (d-PFMKs) and tri-fluoromethyl ketones (t-PFMKs) typically function as slow-binding reversible inhibitors. encyclopedia.pub

The specificity of PFMK inhibitors is derived from the peptide portion of the molecule, which is designed to match the substrate preference of the target protease. researchgate.netnih.gov For example, increasing the length of the peptide from a dipeptide to a tetrapeptide analogue can dramatically lower the inhibition constant (Kᵢ), reflecting a better fit within the enzyme's substrate-binding pockets. nih.govosti.gov This principle is demonstrated in the inhibition of elastase, where a tetrapeptide PFMK is a significantly more potent inhibitor than its dipeptide counterpart. nih.gov

InhibitorTarget EnzymeInhibition Constant (Kᵢ) / RateReference
Z-Phe-Ala-CH₂FCathepsin B16,200 M⁻¹ s⁻¹ (2nd-order rate) nih.gov
Ac-Pro-ambo-Ala-CF₃Porcine Pancreatic Elastase3 x 10⁻³ M nih.gov
Ac-Ala-Ala-Pro-ambo-Ala-CF₃Porcine Pancreatic Elastase0.34 x 10⁻⁶ M nih.gov
Ac-Leu-ambo-Phe-CF₃α-ChymotrypsinKᵢ is 30-fold lower than the difluoro analogue osti.gov

Active Site Interactions and Specificity Determinants (e.g., Ser-354 in Histidine Decarboxylase)

The specificity of an enzyme for its substrate is determined by precise interactions within its active site. A compelling example of this principle is the role of the amino acid residue Serine-354 (Ser-354) in human histidine decarboxylase (HDC), the primary enzyme responsible for synthesizing histamine (B1213489) from histidine. nih.govwikipedia.org

X-ray crystallography studies of human HDC have revealed that Ser-354 is a key residue that defines substrate specificity. nih.gov In the native enzyme, Ser-354 is located in the active site where it contributes to the size and shape of the substrate-binding pocket. nih.gov It also participates in a network of hydrogen bonds that help position the pyridoxal-5′-phosphate (PLP) cofactor, which is essential for the decarboxylation reaction. nih.govwikipedia.org

The critical role of Ser-354 was confirmed through site-directed mutagenesis. nih.gov When Ser-354 was mutated to a smaller glycine (B1666218) residue (S354G), the substrate-binding pocket was enlarged. nih.gov This structural change had a profound functional consequence: the mutant enzyme showed a decreased affinity for its natural substrate, histidine, but gained the ability to bind and decarboxylate a different, larger substrate, L-DOPA. nih.gov This demonstrates that a single amino acid can be a primary determinant of an enzyme's substrate choice. This principle is fundamental to understanding how enzymes achieve their remarkable specificity for substrates such as peptide derivatives.

Enzyme VariantKey ResidueSubstrate AffinityCatalytic ActivityReference
Wild-Type hHDCSer-354High for L-HistidineDecarboxylates L-Histidine nih.gov
S354G Mutant hHDCGly-354Decreased for L-Histidine; Gained for L-DOPAAcquires ability to act on L-DOPA nih.gov

Biochemical and Biological Activity Mechanisms Research

Role of the Serine Component in Biological Systems

The biological activities of Z-Ala-Ser methyl ester are significantly influenced by its serine component. smolecule.com Serine is a proteinogenic amino acid, meaning it is a fundamental building block of proteins. wikipedia.org Its hydroxymethyl side chain is polar, allowing it to form hydrogen bonds, a critical feature for the structure and function of proteins.

In biological systems, serine plays a multifaceted role. It is a precursor for the biosynthesis of other amino acids, such as glycine (B1666218) and cysteine, as well as purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.org Furthermore, serine is a key component in the synthesis of various other essential metabolites, including sphingolipids and folate. wikipedia.org The hydroxyl group of serine can undergo post-translational modifications like phosphorylation, a vital mechanism for regulating protein activity and cellular signaling pathways. The presence of the serine residue in this compound, therefore, provides a foundation for its potential interactions within biological systems. For instance, dipeptides composed of two serine residues (N-Serylserine) have been shown to exhibit antioxidant and anti-inflammatory properties. ontosight.ai

Enhanced Permeability through Methyl Esterification

The modification of the serine residue by methyl esterification in this compound is a key structural feature that enhances its ability to cross cell membranes. smolecule.com Peptides, in general, have low membrane permeability, which can limit their therapeutic potential, especially for targeting intracellular components. eurekalert.orgtitech.ac.jp The methyl ester group increases the lipophilicity of the molecule, facilitating its passage through the lipid bilayer of cell membranes. smolecule.com This enhanced permeability can lead to improved bioavailability, meaning a greater amount of the compound can reach its target site within the body to exert its biological effects. smolecule.com

Recent research has highlighted that amide-to-ester substitutions in cyclic peptides can significantly enhance membrane permeability, even more so than the conventional method of N-methylation. eurekalert.orgtitech.ac.jp This is attributed to a reduction in the free energy barrier for the substituted peptides to cross the membrane. eurekalert.org While this compound is a linear dipeptide, the principle of increased lipophilicity leading to better membrane transport is applicable. This characteristic is particularly valuable in drug development, where delivering a therapeutic agent to its intracellular target is often a major challenge. nih.gov

Investigation of Antimicrobial Properties

Derivatives of serine have been investigated for their potential antimicrobial effects, suggesting that this compound may also possess such properties. smolecule.com The exploration of peptides and their derivatives as antimicrobial agents is a burgeoning field, driven by the increasing challenge of antibiotic resistance. mdpi.comrsc.org

Mechanistic Studies of Antimicrobial Action

The antimicrobial mechanisms of peptides are often centered on their interaction with and disruption of bacterial cell membranes. rsc.orgacs.org Cationic and amphipathic peptides are particularly effective; their positive charges are attracted to the negatively charged bacterial membranes, and their hydrophobic regions insert into the lipid bilayer, leading to membrane destabilization and cell death. acs.orgnih.gov While this compound is not a large peptide, the principles of membrane interaction could be relevant.

The general mechanism for many antimicrobial peptides (AMPs) involves binding to the membrane and altering the packing and organization of the lipids, a phenomenon described as "interfacial activity". acs.org This can lead to the formation of pores, membrane depolarization, and leakage of cellular contents, ultimately causing bacterial death. mdpi.comacs.orgnih.gov Studies on other short peptide derivatives have shown that they can exhibit potent antimicrobial activity by disrupting the stability of bacterial membranes. rsc.org For instance, some dipeptide derivatives have been shown to be effective against various bacterial and fungal strains. rsc.org

Context of Bioactive Compounds from Microbial Origins

Many bioactive compounds, including those with antimicrobial properties, are derived from microorganisms such as bacteria and fungi. frontiersin.orgnih.gov These microbes produce a vast array of secondary metabolites, including peptides, as part of their natural defense mechanisms or for other ecological roles. frontiersin.org Microbial fermentation is a common and cost-effective method for producing bioactive peptides. nih.govisnff-jfb.comresearchgate.net

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a prominent class of bioactive compounds produced by a wide range of microbes. frontiersin.org They exhibit a variety of biological activities due to their constrained ring structure. frontiersin.org While this compound is a linear dipeptide, its synthesis and potential bioactivity can be understood within the broader context of microbially-derived peptides. For example, some microorganisms produce fatty acid methyl esters, such as 9,12-octadecadienoic acid methyl ester, which have demonstrated antioxidant and antimicrobial activities. nih.govresearchgate.netcabidigitallibrary.orgmdpi.com The study of these naturally occurring bioactive compounds provides valuable insights for the design and synthesis of new therapeutic agents.

Participation in Cellular Signaling and Metabolic Processes

The structural components of this compound suggest its potential to participate in or modulate cellular signaling and metabolic pathways. smolecule.com As a derivative of two fundamental amino acids, it can be recognized by biological systems and interact with various cellular components.

Research on similar serine derivatives indicates that they can modulate the activity of enzymes and influence biochemical pathways. smolecule.com For instance, D-serine, an isomer of the naturally occurring L-serine, acts as a signaling molecule in the brain and other peripheral tissues. wikipedia.org The ability of this compound to cross cell membranes, as discussed earlier, is crucial for its potential to interact with intracellular targets involved in signaling and metabolism. smolecule.com The field of peptide and amino acid derivatives as modulators of cellular processes is an active area of research, with potential applications in treating a range of diseases. medchemexpress.com While direct studies on the specific signaling or metabolic roles of this compound are not extensively detailed in the provided search results, the foundational knowledge of its constituent amino acids and the effects of its chemical modifications provide a strong basis for its potential involvement in these critical cellular functions.

Analytical and Spectroscopic Characterization in Research

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for verifying the purity of Z-Ala-Ser methyl ester, ensuring that it is free from starting materials, by-products, or other contaminants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile compounds like peptide derivatives. For this compound, a reversed-phase HPLC method would typically be used. The compound is dissolved in a suitable solvent and injected into the system. A gradient elution, often using a mixture of water and an organic solvent like acetonitrile, both containing a modifier like trifluoroacetic acid (TFA), separates the compound from impurities based on their differential partitioning between the mobile phase and the stationary phase. Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A UV detector, typically set at a wavelength where the benzyloxycarbonyl (Z) group absorbs (around 254 nm), is used for detection. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ro Since amino acids and their esters are generally non-volatile, a chemical derivatization step is required before GC-MS analysis. nih.gov this compound would first be subjected to an acylation reaction, for instance, with pentafluoropropionic anhydride (B1165640) (PFPA), to convert the polar hydroxyl and amide groups into more volatile pentafluoropropionyl derivatives. nih.govnih.gov

The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column. nih.gov The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The purity is assessed by the relative abundance of the mass fragments corresponding to the derivatized this compound. nih.gov

Table 1: Typical GC-MS Parameters for Amino Acid Derivative Analysis

ParameterTypical SettingReference
Derivatization ReagentPentafluoropropionic anhydride (PFPA) in ethyl acetate nih.govnih.gov
GC ColumnFused-silica capillary column (e.g., Optima 17) nih.gov
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min) mdpi.com
Injection ModeSplitless nih.gov
Ionization ModeNegative-Ion Chemical Ionization (NICI) or Electron Ionization (EI) mdpi.comresearchgate.net
Mass AnalyzerQuadrupole or Time-of-Flight (TOF) nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including protected dipeptides like this compound. researchgate.netub.edu It provides detailed information about the carbon-hydrogen framework of the molecule. d-nb.info A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the precise atomic connectivity. core.ac.uk

¹H NMR (Proton NMR): This experiment identifies all the different types of protons in the molecule and provides information about their chemical environment and neighboring protons through chemical shifts and coupling constants.

¹³C NMR (Carbon NMR): This experiment detects the carbon atoms in the molecule, revealing the number of different carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. core.ac.uk

2D NMR (COSY, HMBC): Two-dimensional experiments are crucial for assembling the final structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system, which helps to trace the connectivity within the alanine (B10760859) and serine residues separately. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule: linking the benzyloxycarbonyl (Z) group to the alanine nitrogen, the alanine carbonyl to the serine nitrogen, and the serine residue to the methyl ester group. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Reference Principle
Z-group (Phenyl)~7.35 (m, 5H)~128-136 stir.ac.uk
Z-group (CH₂)~5.1 (s, 2H)~67 stir.ac.uk
Z-group (C=O)-~156 stir.ac.uk
Ala (α-CH)~4.4 (m, 1H)~50 stir.ac.uk
Ala (β-CH₃)~1.4 (d, 3H)~18 stir.ac.uk
Ala (C=O)-~172 stir.ac.uk
Ser (α-CH)~4.6 (m, 1H)~56 stir.ac.uk
Ser (β-CH₂)~3.9 (m, 2H)~62 stir.ac.uk
Ester (OCH₃)~3.75 (s, 3H)~52 stir.ac.uk
Ester (C=O)-~170 stir.ac.uk

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. sigmaaldrich.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF is a soft ionization technique well-suited for non-volatile and thermally labile molecules like peptides and their derivatives. nih.gov The analyte, this compound, is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) on a target plate. nih.gov A laser pulse irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the analyte into the gas phase as an ion (typically [M+H]⁺ or [M+Na]⁺). The mass analyzer then measures the time it takes for the ion to travel to the detector, which is proportional to its m/z ratio. This technique is excellent for accurately determining the molecular weight of the intact compound. thieme-connect.com Further fragmentation using tandem mass spectrometry (MALDI-TOF/TOF) can provide sequence information, confirming the Ala-Ser linkage. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS requires derivatization to analyze this compound. nih.gov While primarily used for purity assessment, the mass spectrum obtained provides valuable structural information. The electron ionization (EI) process causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a reproducible "fingerprint" that can be compared to libraries or analyzed to deduce the structure of the original molecule. nih.gov

Table 3: Comparison of Mass Spectrometry Techniques for this compound Analysis

TechniqueSample PreparationPrimary Information ObtainedReference
MALDI-TOF MSCo-crystallization with a UV-absorbing matrix (e.g., CHCA).Accurate molecular weight of the intact molecule (e.g., [M+H]⁺). nih.govresearchgate.net
GC-MSChemical derivatization (e.g., acylation) to increase volatility.Structural information from fragmentation patterns; purity assessment. nih.govnih.gov

Computational and Theoretical Studies

Molecular Docking Analysis of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. This analysis is crucial for understanding the inhibitory mechanism of molecules like Z-Ala-Ser methyl ester, particularly with enzymes such as serine proteases, which are common targets for dipeptide-based inhibitors.

While specific docking studies for this compound are not extensively documented in publicly available literature, analysis of structurally analogous compounds provides a strong model for its likely interactions. Serine proteases, such as chymotrypsin (B1334515) and trypsin, possess a well-defined active site featuring a catalytic triad (B1167595) (Ser, His, Asp) and a series of specificity pockets (S1, S2, etc.) that accommodate the amino acid residues of the substrate or inhibitor. science.govyoutube.com The P1 residue of the inhibitor is a primary determinant of specificity, fitting into the S1 pocket of the protease. purdue.edu

For a dipeptide like this compound, the alanine (B10760859) residue would likely occupy the P2 position, while the serine residue would be positioned at P1. The benzyloxycarbonyl (Z) group provides a bulky, hydrophobic moiety that can engage in favorable interactions with the enzyme surface, while the methyl ester group can influence solubility and interactions at the C-terminus.

To illustrate the nature of these interactions, we can examine a representative docking study of a similar N-terminally protected dipeptide derivative with a serine protease. For example, the docking of Z-Gly-Leu-Phe-chloromethylketone (Z-GLF-CMK), an inhibitor of chymotrypsin, reveals key binding features. science.gov The inhibitor binds in the substrate-binding groove of the enzyme, with its side chains occupying the specificity pockets. researchgate.net The interactions are typically a mix of hydrogen bonds and hydrophobic contacts. The catalytic serine of the protease often forms a covalent or non-covalent interaction with the inhibitor's reactive group. science.gov

Table 1: Representative Molecular Docking Analysis of a Z-Protected Peptide Inhibitor with a Serine Protease

ParameterFindingReference
Ligand Z-Gly-Leu-Phe-CMK (analogue) science.gov
Protein Target Chymotrypsin science.gov
Predicted Binding Energy Favorable, indicating stable complex formation.
Key Interacting Residues Catalytic Triad (Ser195, His57, Asp102) science.gov
Oxyanion hole (Gly193, Ser195) science.gov
S1 Specificity Pocket purdue.edu
Types of Interactions Hydrogen bonding with backbone atoms.
Hydrophobic interactions with side chains.
Covalent interaction with catalytic Serine. science.gov

This table is illustrative and based on the behavior of analogous Z-protected peptide inhibitors with serine proteases. Specific energy values for this compound would require a dedicated computational study.

Conformational Analysis of this compound and Related Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound and related dipeptides explores the energetically favorable spatial arrangements of the molecule, which are dictated by the rotational freedom around the single bonds of the peptide backbone (phi, ψ dihedral angles).

Studies on alanine-containing dipeptides reveal a predominant preference for a polyproline II (PII) conformation in aqueous solutions. nih.govresearchgate.net The PII conformation is an extended, left-handed helical structure that is a common element in unfolded proteins and regions of molecular recognition. Other populated conformations include the β-strand and, to a lesser extent, the right-handed alpha-helical (αR) conformations. nih.govresearchgate.net The specific populations of these states can be determined using techniques like vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The conformational landscape of a dipeptide is often visualized using a Ramachandran plot, which maps the potential energy surface as a function of the φ and ψ dihedral angles. scispace.comresearchgate.net For an alanine dipeptide, the Ramachandran plot typically shows major energy minima corresponding to the PII and β-regions, and a smaller region for the αR conformation. scispace.comacs.org

The presence of the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal methyl ester in this compound can influence its conformational preferences compared to an unprotected dipeptide. The bulky Z-group can sterically restrict the available conformational space for the N-terminal alanine residue. youtube.com Similarly, the replacement of the C-terminal amide with a methyl ester removes a hydrogen bond donor, which can alter intramolecular hydrogen bonding patterns and, consequently, the stability of certain conformations like the C7-type turns. rsc.org Computational studies on glycylglycine (B550881) methyl ester have shown that the esterification leads to a significantly different conformational profile compared to its amide counterpart. rsc.org

Table 2: Common Backbone Conformations of Dipeptides

ConformationTypical Dihedral Angles (φ, ψ)Description
Polyproline II (PII) approx. (-75°, +145°)Extended, left-handed helix
β-Strand approx. (-135°, +135°)Extended conformation, forms beta-sheets
α-Helix (Right-handed) approx. (-60°, -45°)Right-handed coiled conformation

Note: The exact dihedral angles can vary depending on the specific amino acid residues and the chemical environment.

Predictive Modeling in Enzyme Inhibition and Substrate Specificity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool for understanding and predicting the biological activity of a series of compounds based on their chemical structures. ijpsr.comresearchgate.net For enzyme inhibitors like this compound, QSAR models can establish a mathematical relationship between the structural features of a set of inhibitors and their measured inhibitory potency (e.g., IC50 values).

In the context of dipeptide inhibitors, QSAR models have been successfully developed for various proteases, including Dipeptidyl Peptidase IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE). researchgate.netnih.gov These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric (e.g., Verloop parameters), electronic, and topological indices. ijpsr.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. ijpsr.com For instance, a 3D-QSAR study on DPP-IV inhibitors, using a docking-based alignment, successfully generated models that were used to design new inhibitors with significantly higher predicted binding affinities. nih.gov

Furthermore, computational models are extensively used to predict the substrate specificity of proteases. purdue.edunih.gov Serine proteases, for example, exhibit distinct preferences for the amino acid residues at various positions (P1, P2, etc.) of their substrates. purdue.edu By modeling the interaction of a library of different peptide substrates with the enzyme's active site, researchers can create a specificity profile. nih.gov These models can calculate interaction energies or use scoring functions to rank the binding of different peptide sequences. nih.gov Such an analysis for a protease target could predict how favorably it would bind this compound, providing a rationale for its potential as a selective inhibitor. These predictive studies are crucial for the rational design of peptide-based drugs and for understanding the molecular basis of enzyme-substrate recognition. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Z-Ala-Ser Methyl Ester

The synthesis of peptides like this compound is a constantly evolving field, with new methodologies aiming to improve efficiency, reduce waste, and ensure high purity and stereochemical integrity.

Future research will likely focus on the development and application of advanced coupling reagents. While traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, newer onium-type (phosphonium and uronium) and imidazolium (B1220033) reagents offer advantages, especially for incorporating sterically hindered or unusual amino acids. uni-kiel.de The development of racemization-free coupling reagents is another critical area, as maintaining the optical integrity of the chiral centers in alanine (B10760859) and serine is paramount for biological activity. rsc.org Reagents such as ynamides have shown promise in forming peptide bonds without racemization and are compatible with a wide range of functional groups. rsc.org

Chemoenzymatic synthesis represents a greener and more specific alternative to purely chemical methods. nih.govnih.gov This approach utilizes enzymes, such as proteases (e.g., thermolysin, papain), to catalyze the formation of the peptide bond under mild conditions. nih.govasm.org This method avoids the need for extensive protection and deprotection steps, a common issue in traditional chemical synthesis. nih.govresearchgate.net Future advancements may involve the use of engineered enzymes with enhanced stability and substrate specificity, as well as the application of novel reaction media like ionic liquids to improve reaction rates and yields. nih.govnih.gov

Expanding the Scope of Bioactive Peptide Design Based on Z-Ala-Ser Motif

The this compound is a key intermediate in the synthesis of more complex bioactive peptides. smolecule.com The alanine-serine motif appears in numerous natural peptides with therapeutic potential, making this dipeptide a valuable starting point for drug discovery.

Research is expanding into the design of novel antimicrobial and anticancer peptides based on this motif. smolecule.com Hydrophobic amino acids like alanine are known to play a crucial role in the interaction of anticancer peptides with tumor cell membranes. tandfonline.com By using this compound as a building block, researchers can create extensive libraries of peptide analogues with modifications to enhance their selectivity and potency against cancer cells or pathogenic microbes. The serine residue, with its hydroxyl group, offers a site for further chemical modification, such as phosphorylation or glycosylation, which can modulate the biological activity and pharmacokinetic properties of the resulting peptides. nih.govacs.org For example, phosphorylated serine residues are known to be involved in calcium binding. nih.gov Furthermore, peptides containing the Ala-Ser sequence have been investigated for their role in tissue engineering, specifically in promoting chondrogenesis (cartilage formation), opening another avenue for therapeutic application. nih.gov

Deeper Mechanistic Insights into Enzymatic Catalysis and Inhibition

The interaction of this compound and its derivatives with enzymes is a fertile area for research. Such studies can provide profound insights into enzyme mechanisms and aid in the design of specific inhibitors for therapeutic purposes.

This dipeptide ester is a relevant substrate for studying serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. researchgate.netresearchgate.net The mechanism of inhibition by peptide esters often involves the formation of a covalent adduct with the catalytic serine residue in the enzyme's active site. researchgate.netnih.gov By studying how modifications to the Z-Ala-Ser structure affect its binding and inhibition of specific proteases, researchers can map the enzyme's active site and understand its substrate specificity. For instance, replacing the methyl ester with a more reactive "warhead," such as a phosphonate (B1237965) ester or a fluoromethylketone, can turn the peptide into a potent and irreversible enzyme inhibitor. acs.orgglpbio.com These mechanistic studies are crucial for developing targeted drugs for diseases where proteases are dysregulated, such as inflammation, cancer, and viral infections.

Exploration of this compound as a Probe in Biochemical Pathways

A significant future direction is the use of this compound as a foundation for creating chemical probes to investigate complex biological systems. This approach is central to the field of Activity-Based Protein Profiling (ABPP). mdpi.comnih.gov

ABPP utilizes active site-directed chemical probes to monitor the functional state of entire enzyme families directly in native biological systems. nih.govfrontiersin.orgnih.gov this compound can be chemically modified to function as an activity-based probe. This typically involves incorporating two key features: a reporter tag (such as biotin (B1667282) for enrichment or a fluorophore for imaging) and a reactive group (or "warhead") that forms a covalent bond with the active site of target enzymes. frontiersin.orgoup.com

Probes based on the Ala-Ser dipeptide could be designed to specifically target serine hydrolases or other enzyme classes that recognize this motif. By applying these probes to cell lysates or even living organisms, researchers can identify which enzymes are active under different conditions (e.g., disease vs. healthy states), discover novel enzyme functions, and screen for drug selectivity. mdpi.comnih.govoup.com This allows for a deeper understanding of the roles these enzymes play in various biochemical pathways.

Integration with Advanced High-Throughput Screening for Biological Activity Discovery

To unlock the full therapeutic potential of the Z-Ala-Ser motif, its integration with advanced high-throughput screening (HTS) platforms is essential. These technologies enable the rapid testing of vast numbers of compounds to identify those with desired biological activity. researchgate.net

Combinatorial chemistry can be used to generate large libraries of peptides derived from this compound, where various amino acids or chemical groups are systematically incorporated at different positions. These libraries can then be screened using a variety of HTS methods:

Display Technologies: Phage display and mRNA display are powerful techniques where libraries of up to a billion different peptide sequences are genetically fused to a bacteriophage or linked to their own mRNA, allowing for the selection of high-affinity binders to a specific target. mdpi.comnih.gov

One-Bead-One-Compound (OBOC) Libraries: In this method, a large library of peptides is synthesized with each unique peptide attached to an individual bead, facilitating the rapid screening and identification of active compounds. biorxiv.org

Affinity Selection-Mass Spectrometry (AS-MS): This technique allows for the screening of hundreds of millions of compounds by incubating the library with a target protein, isolating the bound compounds, and identifying them using highly sensitive mass spectrometry. acs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Alla-Ser methyl ester, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves coupling Z-protected alanine with serine methyl ester under peptide bond-forming conditions, such as using carbodiimide crosslinkers (e.g., DCC or EDC) in anhydrous solvents. Reaction efficiency is validated by monitoring completion via TLC or HPLC. Quantify yield through gravimetric analysis after purification (e.g., column chromatography). For validation, compare observed melting points and spectroscopic data (e.g., 1^1H NMR, IR) with literature values to confirm purity and structural integrity .

Q. Which characterization techniques are critical for confirming the identity and purity of Z-Ala-Ser methyl ester?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify backbone structure and protecting groups.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity via retention time comparison.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
  • Melting Point Analysis : Consistency with literature values ensures crystallinity and absence of impurities .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodological Answer : Document all reaction parameters (e.g., solvent purity, temperature, stoichiometry) and use standardized protocols. Include negative controls (e.g., omitting coupling agents) to validate reaction specificity. Publish detailed experimental steps, including purification methods, in supplementary materials to enable replication .

Advanced Research Questions

Q. How can Taguchi experimental design optimize synthesis parameters for this compound?

  • Methodological Answer : Apply orthogonal arrays (e.g., L9 array) to test variables like catalyst concentration, solvent type, and temperature. Use signal-to-noise (S/N) ratios to rank parameter contributions (e.g., catalyst concentration often dominates yield). Validate optimal conditions through ANOVA, ensuring statistical significance (p < 0.05). For example, a three-level design might reveal 1.5 wt% catalyst and 60°C as optimal, improving yield from 71% to >95% .

Q. What statistical approaches resolve contradictions in characterization data (e.g., NMR vs. HPLC purity discrepancies)?

  • Methodological Answer : Cross-validate results using multiple techniques:

  • NMR : Detect residual solvents or byproducts via integration of peaks.
  • HPLC-MS : Correlate retention times with mass fragments to identify impurities.
  • Multivariate Analysis : Apply principal component analysis (PCA) to datasets to isolate outliers. If discrepancies persist, refine purification protocols (e.g., gradient elution in chromatography) .

Q. How does this compound stability vary under different storage conditions, and what assays quantify degradation?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Monitor degradation via:

  • HPLC-UV : Track new peaks indicating hydrolysis or oxidation.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life.
  • LC-MS/MS : Identify degradation products (e.g., de-esterified serine). Buffer systems (pH 4–6) often enhance stability by minimizing hydrolysis .

Q. What strategies mitigate side reactions during this compound synthesis (e.g., racemization or overprotection)?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform reactions at 0–4°C to suppress racemization.
  • Orthogonal Protecting Groups : Use Fmoc for serine if Z-group removal risks overprotection.
  • Real-Time Monitoring : Employ in-situ FTIR to detect premature deprotection .

Methodological Guidelines

  • Data Presentation : Include tables comparing yields under varying conditions (e.g., Table 3 in ) and figures showing S/N ratio trends (e.g., Figure 1 in ).
  • Ethical Reporting : Disclose all raw data and failed experiments to avoid publication bias .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid unverified platforms like BenchChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.